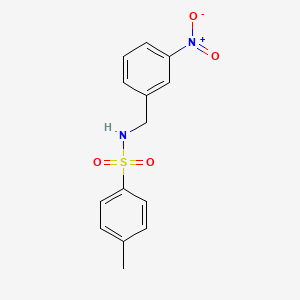
N-(3-(hydroxy(oxido)amino)benzyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 211193 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 211193 involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of NSC 211193 is scaled up using large reactors and continuous flow processes. This ensures a consistent supply of the compound while maintaining high purity levels. The industrial production methods also incorporate advanced purification techniques to remove any impurities that may affect the compound’s performance in various applications.
Chemical Reactions Analysis
Types of Reactions: NSC 211193 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds.
Scientific Research Applications
NSC 211193 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: NSC 211193 is explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 211193 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
NSC 211193 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar chemical structure but different reactivity and applications.
Compound B: Shares some functional groups with NSC 211193 but has distinct biological activities.
Compound C: Used in similar industrial applications but differs in its synthesis and purification methods.
The uniqueness of NSC 211193 lies in its specific interactions at the molecular level, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
17400-36-1 |
|---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
4-methyl-N-[(3-nitrophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-11-5-7-14(8-6-11)21(19,20)15-10-12-3-2-4-13(9-12)16(17)18/h2-9,15H,10H2,1H3 |
InChI Key |
CCAKBSJQJAVJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


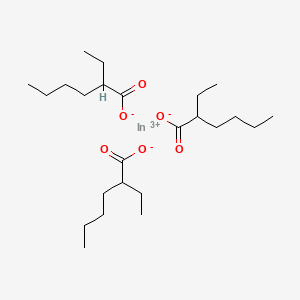
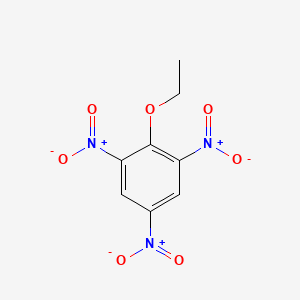
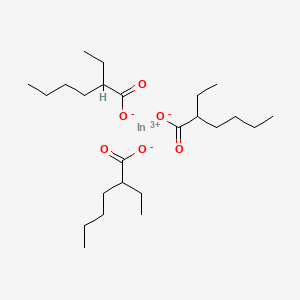
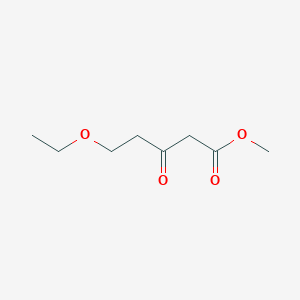
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)
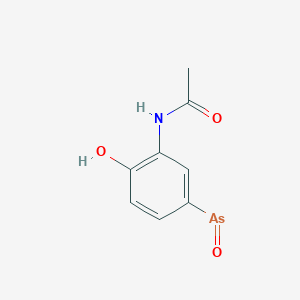

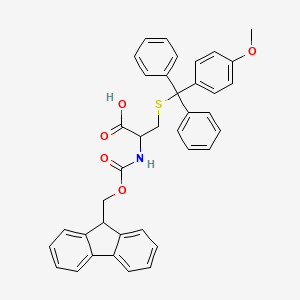
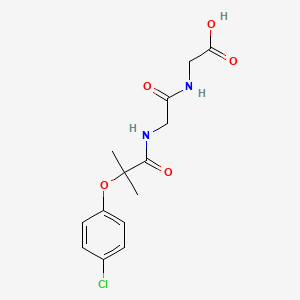
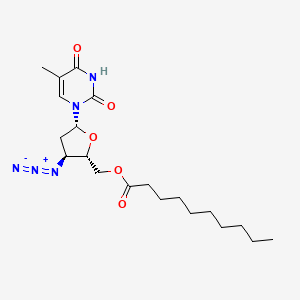

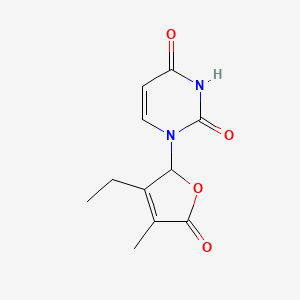
![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)

